molecular formula C10H12ClNO2 B8360791 (+/-)-2-chloro-N-(phenylmethoxy)propanamide

(+/-)-2-chloro-N-(phenylmethoxy)propanamide

Cat. No.: B8360791
M. Wt: 213.66 g/mol
InChI Key: GSJFCFZZNDUQPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+/-)-2-chloro-N-(phenylmethoxy)propanamide is a useful research compound. Its molecular formula is C10H12ClNO2 and its molecular weight is 213.66 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

2-chloro-N-phenylmethoxypropanamide

InChI

InChI=1S/C10H12ClNO2/c1-8(11)10(13)12-14-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,13)

InChI Key

GSJFCFZZNDUQPO-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NOCC1=CC=CC=C1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Prepared in 48% yield (0.97 g, 3.9 mmol) from the reaction of 2-chloropropanoyl chloride (1.03 g, 8.2 mmol) with O-benzylhydroxylamine, hydrochloride (1.03 g, 8.2 mmol) via general procedure A. Rf=0.43 (3:1, hexanes:EtOAc); mp=70.1-72.8° C.; 1H-NMR (500 MHz, CDCl3): δ 9.09 (br s, 1H), 7.44-7.35 (m, 5H), 4.93 (s, 4H), 4.33 (q, J=7.1 Hz, 1H), and 1.69 (d, J=6.8 Hz, 3H); 13C-NMR (126 MHz, CDCl3): δ 167.1, 134.8, 129.5, 129.1, 128.8, 78.5, 53.2, and 22.3; FT-IR: (neat): 3112 (br), 2931, 1678 (s), 1494, 1454, 1364, 1222, 1204, 1074 cm-1. HRMS ESI-MS: calculated for C10H12ClNNaO2 (M+Na)+, 236.0449; found 236.0445.
Quantity
1.03 g
Type
reactant
Reaction Step One
Name
O-benzylhydroxylamine, hydrochloride
Quantity
1.03 g
Type
reactant
Reaction Step One
[Compound]
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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